molecular formula C11H14O5 B13940378 Methyl 2-(3,5-dimethoxyphenoxy)acetate CAS No. 436155-37-2

Methyl 2-(3,5-dimethoxyphenoxy)acetate

Cat. No.: B13940378
CAS No.: 436155-37-2
M. Wt: 226.23 g/mol
InChI Key: HOSXNEDKLVKBDW-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a methoxy group at the 3 and 5 positions of the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,5-dimethoxyphenoxy)acetate can be synthesized through the esterification of 3,5-dimethoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(3,5-dimethoxyphenoxy)acetate has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-(3,5-dimethoxyphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

    Methyl 3,5-dimethoxyphenylacetate: Similar structure but lacks the phenoxy group.

    Phenoxyacetic acid: The parent compound with a simpler structure.

    Methyl 2-(4-methoxyphenoxy)acetate: Similar but with a methoxy group at the 4 position instead of 3 and 5.

The uniqueness of this compound lies in the presence of two methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity .

Properties

CAS No.

436155-37-2

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-(3,5-dimethoxyphenoxy)acetate

InChI

InChI=1S/C11H14O5/c1-13-8-4-9(14-2)6-10(5-8)16-7-11(12)15-3/h4-6H,7H2,1-3H3

InChI Key

HOSXNEDKLVKBDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCC(=O)OC)OC

Origin of Product

United States

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